Cas no 1208081-67-7 (Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid)

Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid
- SBB100390
- [Methyl-(6-methyl-4-trifluoromethylpyridin-2-yl)amino]acetic acid
- 2-{methyl[6-methyl-4-(trifluoromethyl)(2-pyridyl)]amino}acetic acid
- Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid
-
- MDL: MFCD15142772
- Inchi: 1S/C10H11F3N2O2/c1-6-3-7(10(11,12)13)4-8(14-6)15(2)5-9(16)17/h3-4H,5H2,1-2H3,(H,16,17)
- InChI Key: BHYQTAYYXGCSRH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N=C(C=1)N(C)CC(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- Topological Polar Surface Area: 53.4
Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB302676-500 mg |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 500 mg |
€252.10 | 2023-07-20 | |
abcr | AB302676-1 g |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 1 g |
€362.50 | 2023-07-20 | |
TRC | M114500-100mg |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid |
1208081-67-7 | 100mg |
$ 280.00 | 2022-06-04 | ||
abcr | AB302676-5g |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 5g |
€1050.10 | 2025-02-16 | |
abcr | AB302676-500mg |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 500mg |
€252.10 | 2025-02-16 | |
abcr | AB302676-1g |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 1g |
€362.50 | 2025-02-16 | |
TRC | M114500-50mg |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid |
1208081-67-7 | 50mg |
$ 170.00 | 2022-06-04 | ||
abcr | AB302676-5 g |
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, 95%; . |
1208081-67-7 | 95% | 5 g |
€1,050.10 | 2023-07-20 |
Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid Related Literature
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid
Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid (CAS No. 1208081-67-7): A Comprehensive Overview
Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in pharmaceutical research. With a CAS number of 1208081-67-7, this compound has garnered attention in the scientific community due to its unique chemical properties and promising applications in drug development.
The molecular formula of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) is C10H12F3N2O2, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of multiple functional groups, including an amino group and a carboxylic acid ester, makes this compound a versatile intermediate in synthetic chemistry. Its structure incorporates a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position, which contribute to its distinct reactivity and binding affinity.
In recent years, Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) has been extensively studied for its potential applications in medicinal chemistry. The pyridine core is a common motif in many bioactive molecules, often serving as a pharmacophore due to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates, making it a valuable feature in drug design.
One of the most compelling aspects of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The amino group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
The synthesis of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to construct the pyridine ring and introduce the substituents. The process highlights the importance of high-purity starting materials and optimized reaction protocols to ensure the desired product integrity.
Recent studies have also explored the pharmacokinetic properties of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) derivatives. These investigations have focused on understanding how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers aim to develop drugs that are not only effective but also safe and well-tolerated by patients.
The versatility of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid) extends beyond pharmaceutical applications. It has been utilized in agrochemical research as well, where similar structural motifs are employed to develop pesticides and herbicides with enhanced efficacy and environmental safety. The trifluoromethyl group's ability to improve lipophilicity and metabolic stability makes it particularly valuable in this context.
In conclusion, Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl-amino-acetic acid (CAS No. 1208081-67-7) is a multifaceted compound with significant potential in various scientific fields. Its unique structure and functional groups make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies and improving quality of life.
1208081-67-7 (Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid) Related Products
- 34084-88-3(6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester)
- 1806914-80-6(2-Bromo-3-(difluoromethyl)-4-nitropyridine-6-carboxylic acid)
- 2171221-61-5(2-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoacetic acid)
- 1896667-32-5(4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol)
- 1895309-36-0(3,3-difluoro-5,5-dimethylhexanoic acid)
- 2172501-62-9(1-(oxolan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide)
- 1805366-45-3(4-Chloro-2-(difluoromethyl)-3-fluoropyridine-5-carboxylic acid)
- 1305711-32-3(tert-butyl 4-(aminomethyl)-4-(3-methylpiperidin-1-yl)piperidine-1-carboxylate)
- 1921214-95-0((1R)-2-(1H-imidazol-4-yl)-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylethan-1-amine)
- 339276-78-7(1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol)
